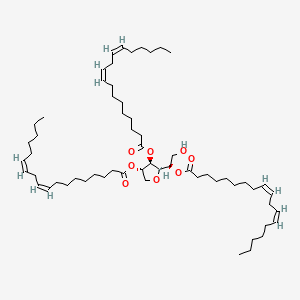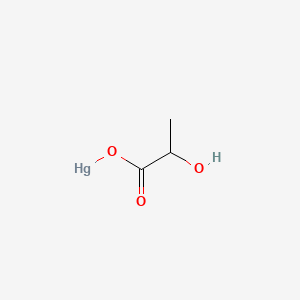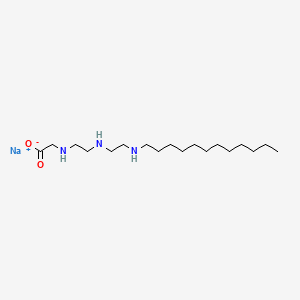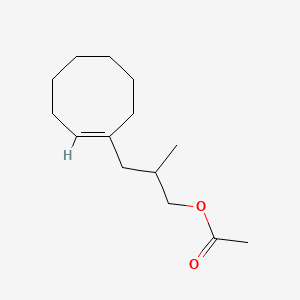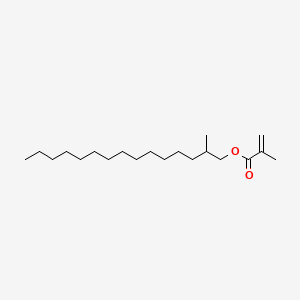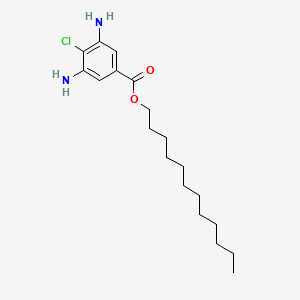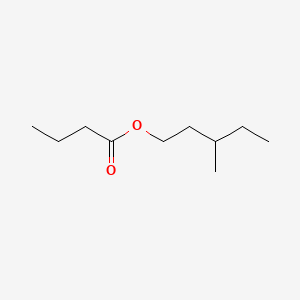
3-Methylpentyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentyl butyrate: is an ester compound with the molecular formula C₁₀H₂₀O₂. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from butyric acid and 3-methylpentanol, giving it a fruity aroma that makes it valuable in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylpentyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-methylpentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: 3-Methylpentyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 3-methylpentanol.
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Although less common, esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: Butyric acid and 3-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylpentyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .
Biology and Medicine:
Industry: This compound is widely used in the fragrance and flavor industry due to its fruity aroma. It is used in the formulation of perfumes, food flavorings, and cosmetic products .
Wirkmechanismus
The primary mechanism by which 3-Methylpentyl butyrate exerts its effects is through its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .
Vergleich Mit ähnlichen Verbindungen
Methyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like smell, used in food and beverages.
Isopentyl acetate: Has a banana-like odor, used in flavorings and fragrances.
Uniqueness: 3-Methylpentyl butyrate is unique due to its specific combination of butyric acid and 3-methylpentanol, which gives it a distinct fruity aroma that is different from other esters. Its specific structure also influences its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
84254-83-1 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
3-methylpentyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GZWUADMYQBNKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




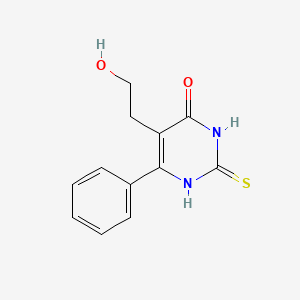
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
